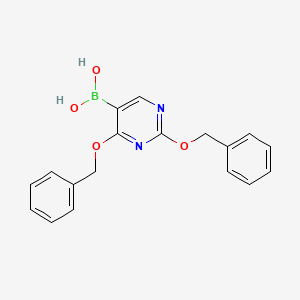![molecular formula C15H12O4 B1270868 4-联苯-[1,3]二氧杂环-5-基-乙酸 CAS No. 669713-76-2](/img/structure/B1270868.png)
4-联苯-[1,3]二氧杂环-5-基-乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-Biphenyl-[1,3]dioxol-5-yl-acetic acid” is a chemical compound with the IUPAC name [4-(1,3-benzodioxol-5-yl)phenyl]acetic acid . It has a molecular weight of 256.26 .
Molecular Structure Analysis
The InChI code for “4-Biphenyl-[1,3]dioxol-5-yl-acetic acid” is1S/C15H12O4/c16-15(17)7-10-1-3-11(4-2-10)12-5-6-13-14(8-12)19-9-18-13/h1-6,8H,7,9H2,(H,16,17) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound “4-Biphenyl-[1,3]dioxol-5-yl-acetic acid” has a molecular weight of 256.26 .科学研究应用
化学合成和药物设计
4-联苯-[1,3]二氧杂环-5-基-乙酸及其衍生物在化学合成和药物设计中发挥着重要作用。Jilani等人(2013年)的一项研究展示了4-氨基苯基苯并恶唑-2-基-5-乙酸的合成,该化合物是已知非甾体抗炎药(NSAID)的类似物。合成的化合物被评估用于炎症性肠病,对溃疡性结肠炎的疗效类似于5-氨基水杨酸,表明在治疗设计中具有潜在应用(Jilani等人,2013年)。
前药开发
该化合物及其变体被探索用于前药开发,其中不活跃或活性较低的化合物在体内代谢为活性药物。Saari等人(1984年)研究了3-羟基-α-甲基酪氨酸(甲基多巴)的(5-甲基-2-氧代-1,3-二氧杂环-4-基)甲基和(5-叔丁基-2-氧代-1, 3-二氧杂环-4-基)甲基酯作为氨基酸的祖先,揭示了它们作为甲基多巴潜伏的潜在前药(Saari等人,1984年)。
抗疟疾研究
Werbel等人(1986年)合成了一系列与4-联苯-[1,3]二氧杂环-5-基-乙酸相关的化合物,证明了对小鼠恶性疟原虫的显着抗疟疾效力。研究表明,抗疟疾效力与苯环取代基的大小和给电子性质相关,突出了其在抗疟疾药物开发中的潜力(Werbel等人,1986年)。
利尿和促尿酸排泄活性
该化合物的衍生物已被研究用于利尿和促尿酸排泄活性。Hoffman等人(1981年)探索了二氢乙酰丙酸和其他(4-酰基苯氧基)乙酸的利尿和促尿酸排泄活性,提供了对结构-活性关系和对映异构体在这些生物活性中的重要性的见解(Hoffman等人,1981年)。
神经学应用
4-联苯-[1,3]二氧杂环-5-基-乙酸的衍生物已被检查其在神经系统疾病中的作用。Citraro等人(2006年)研究了CFM-2和THIQ-10c,两种源自该化合物的非竞争性AMPA受体拮抗剂,对失神性癫痫的遗传动物模型中的癫痫棘波放电的影响,表明在神经病学中的潜在应用(Citraro等人,2006年)。
安全和危害
作用机制
Target of Action
Similar compounds have been studied for their antidiabetic and anticancer potential, suggesting that they may interact with targets related to these conditions.
Mode of Action
Based on its structural similarity to other benzodioxol derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .
Biochemical Pathways
Similar compounds have been shown to inhibit α-amylase , suggesting that they may affect carbohydrate metabolism.
Result of Action
Similar compounds have shown significant activity against cancer cell lines and have demonstrated antidiabetic potential .
生化分析
Biochemical Properties
4-Biphenyl-[1,3]dioxol-5-yl-acetic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as alpha-amylase, which catalyzes the conversion of starch into sugars . The interaction between 4-Biphenyl-[1,3]dioxol-5-yl-acetic acid and alpha-amylase involves binding to the active site of the enzyme, leading to inhibition of its activity. Additionally, this compound may interact with other proteins involved in cellular signaling pathways, affecting their function and activity.
Cellular Effects
The effects of 4-Biphenyl-[1,3]dioxol-5-yl-acetic acid on various types of cells and cellular processes are diverse. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Biphenyl-[1,3]dioxol-5-yl-acetic acid can affect the expression of genes involved in inflammatory responses, leading to changes in the production of cytokines and other signaling molecules . Additionally, this compound may alter cellular metabolism by affecting the activity of metabolic enzymes, resulting in changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of 4-Biphenyl-[1,3]dioxol-5-yl-acetic acid involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For example, the binding of 4-Biphenyl-[1,3]dioxol-5-yl-acetic acid to alpha-amylase results in the inhibition of the enzyme’s activity, thereby affecting the breakdown of starch into sugars . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Biphenyl-[1,3]dioxol-5-yl-acetic acid can change over time due to factors such as stability and degradation. This compound is generally stable at room temperature, but its stability may be affected by factors such as pH, temperature, and exposure to light . Over time, degradation of 4-Biphenyl-[1,3]dioxol-5-yl-acetic acid may occur, leading to changes in its biochemical properties and cellular effects. Long-term studies in in vitro and in vivo settings have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-Biphenyl-[1,3]dioxol-5-yl-acetic acid vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory and metabolic modulation. At higher doses, toxic or adverse effects may be observed. For instance, high doses of 4-Biphenyl-[1,3]dioxol-5-yl-acetic acid have been associated with hepatotoxicity and other adverse effects in animal models . Threshold effects, where a certain dosage level is required to elicit a specific response, have also been observed in studies involving this compound.
Metabolic Pathways
4-Biphenyl-[1,3]dioxol-5-yl-acetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound can affect the activity of enzymes involved in carbohydrate metabolism, such as alpha-amylase, leading to changes in the breakdown of starch and the production of sugars . Additionally, 4-Biphenyl-[1,3]dioxol-5-yl-acetic acid may influence lipid metabolism by interacting with enzymes involved in fatty acid synthesis and degradation, resulting in changes in lipid levels and metabolic flux.
Transport and Distribution
The transport and distribution of 4-Biphenyl-[1,3]dioxol-5-yl-acetic acid within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell . Once inside the cell, 4-Biphenyl-[1,3]dioxol-5-yl-acetic acid may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding to plasma proteins.
Subcellular Localization
The subcellular localization of 4-Biphenyl-[1,3]dioxol-5-yl-acetic acid is an important factor in determining its activity and function. This compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications. For example, 4-Biphenyl-[1,3]dioxol-5-yl-acetic acid may be localized to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding . Additionally, this compound may be targeted to the nucleus, where it can influence gene expression by interacting with transcription factors and other regulatory proteins.
属性
IUPAC Name |
2-[4-(1,3-benzodioxol-5-yl)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-15(17)7-10-1-3-11(4-2-10)12-5-6-13-14(8-12)19-9-18-13/h1-6,8H,7,9H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJOBMZMIWKZKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC=C(C=C3)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373481 |
Source


|
| Record name | [4-(2H-1,3-Benzodioxol-5-yl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
669713-76-2 |
Source


|
| Record name | [4-(2H-1,3-Benzodioxol-5-yl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














